molecular formula C4Br4O2S B13906941 Thiophene, tetrabromo-, 1,1-dioxide CAS No. 72524-90-4

Thiophene, tetrabromo-, 1,1-dioxide

Cat. No.: B13906941
CAS No.: 72524-90-4
M. Wt: 431.72 g/mol
InChI Key: DNZIPZUCSUGNIV-UHFFFAOYSA-N
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Description

Thiophene, tetrabromo-, 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur and four bromine atoms. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene, tetrabromo-, 1,1-dioxide is typically synthesized through the oxidation of thiophene derivatives. One common method involves the bromination of thiophene followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrabromo-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and reduced thiophene derivatives .

Scientific Research Applications

Thiophene, tetrabromo-, 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which thiophene, tetrabromo-, 1,1-dioxide exerts its effects involves its ability to participate in various chemical reactions due to its electron-deficient nature. The compound can act as an electrophile in substitution reactions and as a dienophile in cycloaddition reactions. These properties enable it to interact with a wide range of molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, tetrabromo-, 1,1-dioxide is unique due to the presence of both bromine atoms and the dioxide functionality. This combination imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry and materials science .

Properties

CAS No.

72524-90-4

Molecular Formula

C4Br4O2S

Molecular Weight

431.72 g/mol

IUPAC Name

2,3,4,5-tetrabromothiophene 1,1-dioxide

InChI

InChI=1S/C4Br4O2S/c5-1-2(6)4(8)11(9,10)3(1)7

InChI Key

DNZIPZUCSUGNIV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(S(=O)(=O)C(=C1Br)Br)Br)Br

Origin of Product

United States

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